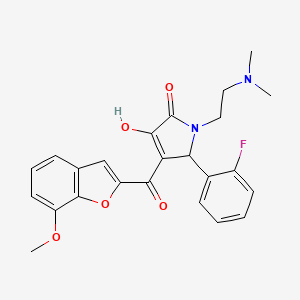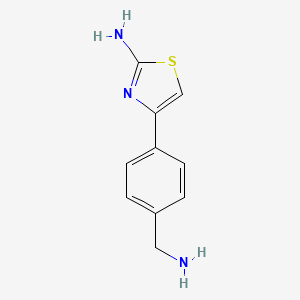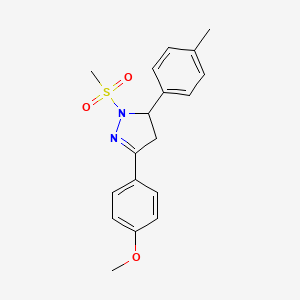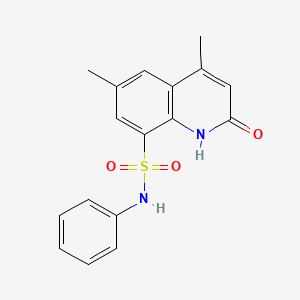![molecular formula C12H16N2 B2864493 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane CAS No. 445387-35-9](/img/structure/B2864493.png)
7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane” is a ligand that has been studied for its in vitro binding affinity . It is a derivative of bicyclo[2.2.1]heptane, a molecular structure that is embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane” is characterized by a bicyclo[2.2.1]heptane scaffold with a pyridin-3-ylmethyl group and an aza nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving bicyclo[2.2.1]heptane derivatives are largely influenced by the number of aza nitrogen atoms and NO2 groups . These factors are crucial for improving the heat of formation (HOF), density, and detonation properties of the compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of bicyclo[2.2.1]heptane derivatives have been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and structural elucidation of compounds related to 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane have been extensively explored. For instance, the azabicyclo[3.2.0]heptan-7-ones, prepared from pyrrole, highlight the versatile methodologies applied in creating bicyclic systems with potential applications in medicinal chemistry and material science. The catalytic hydrogenation of substituted pyrroles to produce pyrrolidine-2-acetic acid derivatives, followed by cyclisation, demonstrates the synthetic routes to azabicyclic compounds (Gilchrist et al., 1997).
Catalysis
The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions between acetone and 4-nitrobenzaldehyde was assessed, revealing the bicyclic system's enhanced selectivity over its monocyclic analogue. This finding underscores the importance of the azabicyclic structure in promoting enantioselectivity in organocatalytic reactions (Armstrong et al., 2009).
Ligand Development
Azabicyclo[2.2.1]heptane scaffolds have been developed as ligands for α7 nicotinic receptors, showcasing the structural diversity and functionalization of the azabicyclo[2.2.1]heptane framework. These compounds exhibit nanomolar potency with significant selectivity, illustrating the framework's potential in designing selective nicotinic receptor ligands (Slowinski et al., 2010, 2011; Slowinski et al., 2010).
Structural Studies
The intrinsic pyramidalization of nitrogen in 7-azabicyclo[2.2.1]heptane amides, as opposed to planar amide bonds typically found in simpler amides, highlights the unique stereochemical properties of the azabicyclo[2.2.1]heptane scaffold. This feature may influence binding interactions and molecular recognition processes in biological systems (Ohwada et al., 2003).
Mécanisme D'action
Target of Action
The primary target of 7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane is the Nicotinic acetylcholine receptor alpha4-beta2 . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound interacts with its target by inhibiting the binding of [3H]cytisine, a ligand, to the Nicotinic acetylcholine receptor alpha4-beta2 . This interaction results in changes in the receptor’s activity, affecting the transmission of signals in the nervous system.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the Nicotinic acetylcholine receptor alpha4-beta2 . By inhibiting the binding of [3H]cytisine to the receptor, the compound can alter signal transmission in the nervous system.
Orientations Futures
Propriétés
IUPAC Name |
7-(pyridin-3-ylmethyl)-7-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10(8-13-7-1)9-14-11-3-4-12(14)6-5-11/h1-2,7-8,11-12H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDKHPSUXHBJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Pyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)


![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)


![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864420.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2864423.png)


![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2864430.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2864432.png)